(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol
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Overview
Description
(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with a secondary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-difluoro-4-methylbenzene.
Grignard Reaction: The starting material undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (2S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques, such as chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
Oxidation: Formation of (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-one.
Reduction: Formation of (2S)-2-(2,5-Difluoro-4-methylphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol involves its interaction with molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and downstream signaling.
Cellular Effects: The compound can affect cellular processes, such as cell proliferation and apoptosis, through its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,5-Difluorophenyl)propan-1-ol: Lacks the methyl group, resulting in different chemical and biological properties.
(2S)-2-(4-Methylphenyl)propan-1-ol: Lacks the fluorine atoms, leading to altered reactivity and applications.
(2S)-2-(2,5-Dimethylphenyl)propan-1-ol: Contains additional methyl groups, affecting its steric and electronic properties.
Properties
IUPAC Name |
(2S)-2-(2,5-difluoro-4-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-3-10(12)8(4-9(6)11)7(2)5-13/h3-4,7,13H,5H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXVBCYTHQLLPC-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(C)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1F)[C@H](C)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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